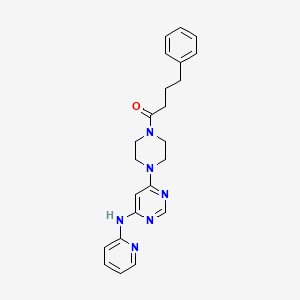
4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Applications De Recherche Scientifique
Antineoplastic Applications
Metabolism in Chronic Myelogenous Leukemia (CML) Patients : A study focused on the metabolism of Flumatinib (a close relative to the compound ), an antineoplastic tyrosine kinase inhibitor, in CML patients. It identified the main metabolic pathways in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others, revealing the compound's potential in cancer treatment (Gong et al., 2010).
Antimicrobial Activity
New Dithiocarbamate Derivatives : Research involving the synthesis of new dithiocarbamate derivatives bearing the compound's core structure showed significant antimicrobial activity against various microorganism strains. This highlights its potential application in developing new antimicrobial agents (Yurttaş et al., 2016).
Antipsychotic Potential
Conformationally Constrained Butyrophenones : A study synthesizing novel butyrophenones with affinity for dopamine and serotonin receptors evaluated them as antipsychotic agents. This research indicates the compound's structural analogs could serve as a basis for developing new antipsychotic medications (Raviña et al., 2000).
Anticonvulsant Agent Development
HPLC Determination in Epimidin : A novel anticonvulsant drug candidate, closely related to the given compound, was the subject of an HPLC method development and validation for determining related substances, showcasing its application in pharmaceutical quality control (Severina et al., 2021).
Anticancer Activity
Mannich Bases Against Prostate Cancer : This study synthesized hybrid molecules based on a similar structure to enhance biological activity against prostate cancer. The synthesis involved modifications to increase anticancer activity, demonstrating the compound's relevance in cancer research (Demirci & Demirbas, 2019).
Mécanisme D'action
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Attachment of the Pyridin-2-ylamino Group: This step involves the nucleophilic substitution of the pyrimidine core with a pyridin-2-ylamine in the presence of a base such as potassium carbonate.
Piperazine Ring Formation: The piperazine ring is introduced through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Final Coupling: The final step involves coupling the piperazine derivative with 4-phenylbutan-1-one using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Alcohols or alkanes depending on the site of reduction.
Substitution: Nitro or halogenated derivatives of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine and piperazine derivatives.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored as a potential therapeutic agent for its anti-inflammatory, anticancer, and antimicrobial properties.
- Used in drug discovery programs targeting specific receptors or enzymes.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
- Employed in the synthesis of advanced polymers and resins.
Comparaison Avec Des Composés Similaires
4-Phenylbutan-2-one: A simpler analog with similar structural features but lacking the pyrimidine and piperazine rings.
Pyridin-2-ylamino-pyrimidine derivatives: Compounds with similar core structures but different substituents on the pyrimidine ring.
Piperazine derivatives: Compounds featuring the piperazine ring but with different substituents.
Uniqueness: 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one is unique due to its combination of multiple pharmacophores within a single molecule. This allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to simpler analogs.
This compound’s complex structure and potential for diverse applications make it a valuable subject of study in various fields of scientific research.
Propriétés
IUPAC Name |
4-phenyl-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c30-23(11-6-9-19-7-2-1-3-8-19)29-15-13-28(14-16-29)22-17-21(25-18-26-22)27-20-10-4-5-12-24-20/h1-5,7-8,10,12,17-18H,6,9,11,13-16H2,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSMMOILFQBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)
![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)

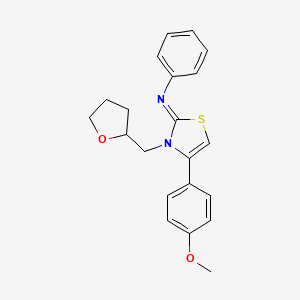
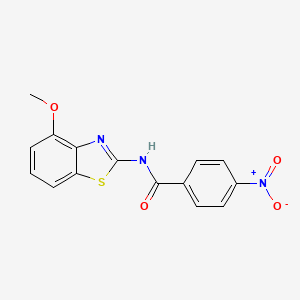
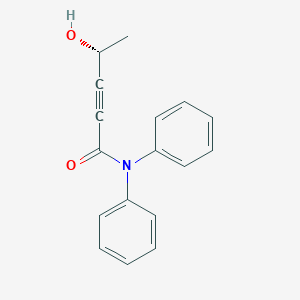
![4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]morpholine](/img/structure/B2772071.png)
![1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2772072.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}prop-2-enamide](/img/structure/B2772074.png)
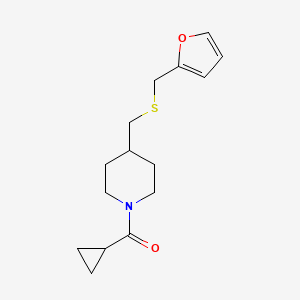
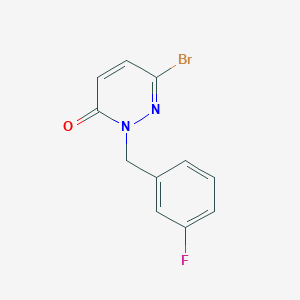
![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2772079.png)
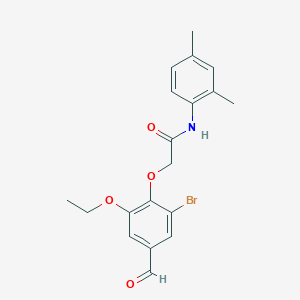
![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)
